molecular formula C10H10F2O B2688282 (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1568168-54-6

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2688282
CAS No.: 1568168-54-6
M. Wt: 184.186
InChI Key: CKGYXCMBPBDKJQ-SNVBAGLBSA-N
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Description

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound belonging to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions and a hydroxyl group at the 1st position of the tetrahydronaphthalene ring. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

The synthesis of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalene precursor followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure. Industrial production methods may employ catalytic hydrogenation and selective fluorination techniques to achieve high yields and purity of the compound .

Chemical Reactions Analysis

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules .

Comparison with Similar Compounds

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGYXCMBPBDKJQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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